molecular formula C6H5ClN2O2 B7966776 2-(2-Chloropyrimidin-5-yl)acetic acid CAS No. 933685-81-5

2-(2-Chloropyrimidin-5-yl)acetic acid

Cat. No.: B7966776
CAS No.: 933685-81-5
M. Wt: 172.57 g/mol
InChI Key: QUXDHXIGIYSSPG-UHFFFAOYSA-N
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Description

2-(2-Chloropyrimidin-5-yl)acetic acid is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloropyrimidin-5-yl)acetic acid typically involves the reaction of 2-chloropyrimidine-5-carboxylic acid with oxalyl chloride to generate the corresponding acyl chloride. This intermediate is then reacted with trimethylsilyl diazomethane to yield the desired product . The reaction conditions often include the use of solvents such as ethanol and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways as described above. The use of microwave-promoted methods can enhance the efficiency of the synthesis by reducing reaction times and improving yields .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloropyrimidin-5-yl)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and nucleophiles such as amines or thiols. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) or cesium carbonate (Cs2CO3) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted pyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(2-Chloropyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors involved in inflammatory processes, thereby exerting anti-inflammatory effects . The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Chloropyrimidin-5-yl)acetic acid include other pyrimidine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific functional group, the acetic acid moiety, which imparts unique chemical reactivity and biological activity.

Properties

IUPAC Name

2-(2-chloropyrimidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUXDHXIGIYSSPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933685-81-5
Record name 2-(2-chloropyrimidin-5-yl)acetic acid
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